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Compound of Interest

Compound Name: 4-lodo-2-(trifluoromethyl)pyridine

Cat. No.: B155714

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-lodo-2-
(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The
document details its chemical identity, including its IUPAC name and synonyms, alongside a
compilation of its physical and chemical properties. A thorough experimental protocol for its
synthesis is provided. Furthermore, this guide elucidates the significant application of 4-lodo-2-
(trifluoromethyl)pyridine as a crucial reagent in the synthesis of B-site amyloid precursor
protein cleaving enzyme 1 (BACEL) inhibitors, compounds of interest in the research and
development of therapeutics for Alzheimer's disease.

Chemical Identity and Properties

4-lodo-2-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a
versatile intermediate in organic synthesis. Its trifluoromethyl group and iodine atom provide
unique electronic properties and reactive sites for various chemical transformations.

IUPAC Name: 4-lodo-2-(trifluoromethyl)pyridine[1]
Synonyms:[2]

e 2-(Trifluoromethyl)-4-iodopyridine
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e 4-lodo-2-(trifluormethyl)pyridin
e Pyridine, 4-iodo-2-(trifluoromethyl)-

Physicochemical Properties

A summary of the key physical and chemical properties of 4-lodo-2-(trifluoromethyl)pyridine
Is presented in Table 1. This data is essential for its handling, storage, and application in
experimental settings.

Property Value Reference
CAS Number 590371-73-6 [2]
Molecular Formula CeHsFsIN [2]
Molecular Weight 272.99 g/mol [2]
Appearance C.:Ieér, colorfess to pale yellow (2]
liquid or solid

Melting Point 24-26 °C [2]

Boiling Point 206.2 £ 35.0 °C (Predicted) [2]

Density 1.974 g/mL [2]

Purity >97% [1]

Keep in a dark place, under an
Storage ) [1][2]
inert atmosphere, at 2-8 °C

Spectral Data

The structural characterization of 4-lodo-2-(trifluoromethyl)pyridine is confirmed through
various spectroscopic technigues. A summary of the available spectral data is provided below.

1H NMR (CDCls):[3]
e 58.40 (d, 1H)

« 58.06 (s, 1H)
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e 57.90 (d, 1H)

Further spectral data, including 3C NMR, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy, are available from various commercial suppliers and chemical databases.[3]

Experimental Protocols
Synthesis of 4-lodo-2-(trifluoromethyl)pyridine

The following protocol details a common method for the synthesis of 4-lodo-2-
(trifluoromethyl)pyridine from 3-iodo-2-(trifluoromethyl)pyridine.

Materials:

3-lodo-2-(trifluoromethyl)pyridine

e n-Butyllithium (n-BuLi) in hexanes

 Diisopropylamine

o Tetrahydrofuran (THF), anhydrous

o Methanol

« Silica gel for column chromatography

e Cyclohexane

o Ethyl acetate

e Dry ice/acetone bath

Standard glassware for anhydrous reactions

Procedure:

e In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under
an inert atmosphere (e.g., argon or nitrogen), dilute a 2.5 M solution of n-butyllithium (7.2
mL) in hexanes with anhydrous tetrahydrofuran (30 mL).
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e Cool the solution to -78 °C using a dry ice/acetone bath.
 To this cooled solution, add diisopropylamine (2.5 mL) dropwise.

» Following the addition of diisopropylamine, add a solution of 3-iodo-2-
(trifluoromethyl)pyridine (4.9 g) in anhydrous THF dropwise.

e Stir the reaction mixture at -78 °C for 2 hours.

e Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.
 Allow the reaction mixture to warm to room temperature.

o Concentrate the mixture under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel, using a mixture of
cyclohexane and ethyl acetate as the eluent.

e The final product, 4-lodo-2-(trifluoromethyl)pyridine, is obtained as yellow acicular crystals
(1.6 g, 32% vyield).

Application in the Synthesis of BACEL1 Inhibitors

4-lodo-2-(trifluoromethyl)pyridine is a valuable building block for the synthesis of various
heterocyclic compounds, including inhibitors of BACEL. The iodo substituent serves as a
versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira
couplings, allowing for the introduction of diverse molecular fragments.

While a specific, detailed protocol for the synthesis of a BACEL inhibitor starting directly from 4-
lodo-2-(trifluoromethyl)pyridine is not readily available in the public domain, a general
workflow for its utilization in such a synthesis via a Suzuki coupling is outlined below.

Conceptual Workflow for BACE1L Inhibitor Synthesis:
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Caption: Conceptual workflow for the synthesis of a BACEL inhibitor.

General Protocol for Suzuki Coupling:

 In areaction vessel, dissolve 4-lodo-2-(trifluoromethyl)pyridine (1 equivalent) and the
desired arylboronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane,
toluene, or DMF).

e Add a palladium catalyst (e.g., Pd(PPhs)4, PdCIlz(dppf)) and a base (e.g., K2COs, Cs2COs3,
Naz2CO:s).

o Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-
pump-thaw cycles.

o Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor
the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and perform an aqueous workup.

o Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and
concentrate under reduced pressure.

« Purify the crude product by column chromatography or recrystallization to obtain the coupled
pyridine derivative.

This coupled product can then undergo further chemical modifications to construct the final
BACEL1 inhibitor.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b155714?utm_src=pdf-body-img
https://www.benchchem.com/product/b155714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Logical Relationships in Synthesis and Application

The utility of 4-lodo-2-(trifluoromethyl)pyridine in complex molecule synthesis, particularly for
drug discovery, is rooted in its chemical reactivity. The logical flow from this starting material to
a potential therapeutic agent is depicted in the following diagram.
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Caption: Logical flow from starting material to therapeutic application.

Conclusion
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4-lodo-2-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis
of complex organic molecules. Its well-defined chemical properties and reactivity make it a key
intermediate in the development of novel compounds, particularly in the pursuit of BACE1
inhibitors for Alzheimer's disease research. The experimental protocols and conceptual
workflows provided in this guide serve as a valuable resource for researchers in the fields of
medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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